molecular formula C27H46O2 B568851 25-Hydroxy Cholesterol-d6

25-Hydroxy Cholesterol-d6

Cat. No.: B568851
M. Wt: 408.7 g/mol
InChI Key: INBGSXNNRGWLJU-KHKDDIDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxy Cholesterol-d6 is a deuterated form of 25-hydroxycholesterol, a derivative of cholesterol. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling. It plays a significant role in various biological processes, including cholesterol metabolism, antiviral processes, inflammatory and immune responses, and survival signaling pathways .

Mechanism of Action

Target of Action

25-Hydroxy Cholesterol-d6, also known as 25HC, primarily targets the innate immune response . It is recognized as a novel regulator of this response due to its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It also interacts with the estrogen receptor (ER) α , mediating gene expression changes and growth responses in breast and ovarian cancer cells .

Mode of Action

25HC interacts with its targets and brings about significant changes. The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of 25HC to 7α,25-dihydroxycholesterol . Moreover, 25HC can inhibit CYP4F2 mRNA expression . This suggests that members of the cytochrome P450 family are also involved in the metabolism of 25HC besides cholesterol 25-hydroxylase .

Biochemical Pathways

25HC is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .

Pharmacokinetics

It is known that 25hc is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge .

Result of Action

The molecular and cellular effects of 25HC’s action are wide-ranging. It has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis . It also has a broad ability to neutralize the replication of viruses . Furthermore, 25HC can suppress the β1-AR-dependent effects via engaging β3-AR, Gi protein, Gβγ, G protein-coupled receptor kinase, and β-arrestin .

Action Environment

The outcome of modulation by 25HC seems to be largely dependent on the cell types, viruses, and context of cell microenvironments . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

25-Hydroxy Cholesterol-d6 interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction . The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of this compound to 7α,25-dihydroxycholesterol .

Cellular Effects

This compound has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized from cholesterol in the presence of oxygen and enzyme cholesterol 25-hydroxylase . The conversion is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) during toll-like receptor activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that 25-hydroxylase gene expression is quiescent in resting cells but is rapidly induced hundreds-of-fold when cells are activated with various TLR ligands .

Metabolic Pathways

This compound is involved in the cholesterol metabolic pathway . It is synthesized by macrophages in response to the activation of Toll-like receptors and offers protection against microbial pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

25-Hydroxy Cholesterol-d6 is synthesized by introducing deuterium atoms into the 25-hydroxycholesterol molecule. The process involves the hydroxylation of cholesterol at the 25th carbon position, followed by the incorporation of deuterium. The reaction is typically catalyzed by cholesterol 25-hydroxylase, an enzyme that uses oxygen and a di-iron cofactor to facilitate the hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is then purified and standardized for use in research and analytical applications. The production process ensures high purity and consistency, making it suitable for use as a reference material in various scientific studies .

Chemical Reactions Analysis

Types of Reactions

25-Hydroxy Cholesterol-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and specific enzymes such as cholesterol 25-hydroxylase. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include 7α,25-dihydroxycholesterol and other hydroxylated derivatives. These products have distinct biological activities and are used in various research applications .

Biological Activity

25-Hydroxy cholesterol-d6 (25-HC-d6) is a deuterated form of 25-hydroxy cholesterol (25-HC), an oxysterol derived from cholesterol that plays significant roles in various biological processes. The compound is primarily utilized as an internal standard in mass spectrometry for quantifying 25-HC levels in biological samples. This article delves into the biological activities associated with 25-HC-d6, including its metabolic roles, effects on cellular functions, and implications in health and disease.

This compound is characterized by the presence of six deuterium atoms at specific positions (26, 26, 26, 27, 27, and 27), which allows for precise tracking in metabolic studies. Its molecular formula is C27H46O2C_{27}H_{46}O_2 with a CAS number of 88247-69-2 .

1. Regulation of Cholesterol Homeostasis

25-HC acts as a potent regulator of cholesterol metabolism. It inhibits the cleavage of sterol regulatory element-binding proteins (SREBPs), thereby suppressing endogenous cholesterol synthesis. This regulatory mechanism is crucial for maintaining cellular cholesterol levels and preventing hypercholesterolemia .

2. Immune Response Modulation

Recent studies indicate that 25-HC plays a role in immune responses. It is produced in response to inflammatory stimuli and has been shown to exhibit antibacterial and antiviral properties. For instance, macrophages upregulate the synthesis of 25-HC upon infection, which helps protect against pathogens by modulating immune cell activity .

3. Induction of Apoptosis

25-HC has been implicated in inducing apoptosis in various cell types. It achieves this by downregulating anti-apoptotic proteins such as Bcl-2 and activating caspases, which are essential for the apoptotic pathway . This property suggests potential therapeutic applications in cancer treatment by promoting tumor cell death.

Case Study: Role in Liver Disease

A study explored the effects of 25-HC on lipid metabolism in hepatocytes. It was found that 25-HC significantly decreased triglyceride biosynthesis while promoting apoptosis in liver cells, indicating its potential use in treating non-alcoholic fatty liver disease (NAFLD) and other hepatic disorders .

Research Findings: Metabolic Significance

Research has demonstrated that 25-HC influences various signaling pathways involved in lipid metabolism and inflammation:

  • Lipogenesis : Induces lipogenic pathways while simultaneously suppressing genes involved in triglyceride synthesis.
  • Inflammation : Alters cytokine profiles and reduces inflammatory responses, highlighting its role as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReferences
Regulation of CholesterolInhibits SREBP cleavage; suppresses cholesterol synthesis
Immune ModulationEnhances macrophage response; exhibits antimicrobial effects
Induction of ApoptosisDownregulates Bcl-2; activates caspases
Lipid MetabolismDecreases triglyceride biosynthesis
Anti-inflammatory EffectsAlters cytokine secretion; reduces inflammatory markers

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-KHKDDIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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25-Hydroxy Cholesterol-d6
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